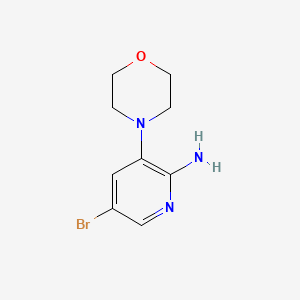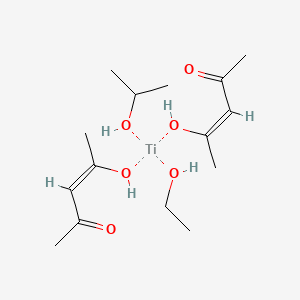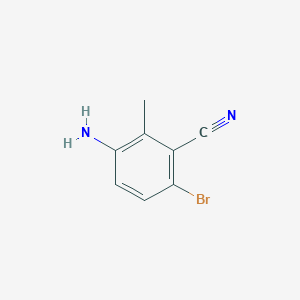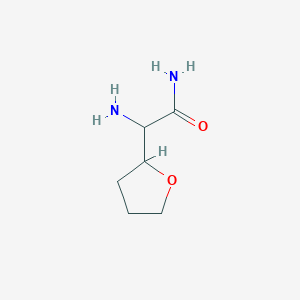
2-Amino-2-(oxolan-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 2-Amino-2-(oxolan-2-yl)acetamide is represented by the InChI code1S/C6H12N2O2/c7-5(6(8)9)4-2-1-3-10-4/h4-5H,1-3,7H2,(H2,8,9) . The molecular weight is 144.17 g/mol. Physical And Chemical Properties Analysis
The physical form of this compound is oil . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación
Applications in Coordination Chemistry and Spectroscopy
Thermodynamic and Spectroscopic Studies of Metal Ion Interactions : 2-Amino-2-(oxolan-2-yl)acetamide, though not explicitly mentioned, seems closely related to compounds studied for their interaction with various metal ions like Cu(II), Ni(II), Zn(II), and Ca(II). These interactions were explored through potentiometry and UV-visible spectrophotometry, highlighting the compound's relevance in understanding metal-protein interactions and potentially aiding in the mobilization of certain metal ions like copper in biological systems (Zvimba & Jackson, 2007).
Biochemical and Pharmaceutical Research
Synthesis and Biological Evaluation for Obesity and Diabetes Treatment : A derivative of this compound, specifically N-phenyl-(2-aminothiazol-4-yl)acetamides, was synthesized and evaluated for its biological activity, particularly as a selective β3-adrenergic receptor agonist. This research underlines the compound's potential applications in developing treatments for obesity and type 2 diabetes (Maruyama et al., 2012).
Pharmacological Potential of Indole-Based Derivatives : Indole-based pseudo-peptides derived from 2-amino-2-(1H-indole-2-yl)acetamides were synthesized and analyzed for their pharmacological potential. These compounds, through their complex chemical and electronic properties, were suggested to have high pharmaceutical potential, possibly serving as key components in new drug formulations (Prasad et al., 2018).
Astrochemistry and Environmental Studies
Study of Acetamide in Interstellar Medium : Research on acetamide (closely related to this compound) in the interstellar medium sheds light on its potential role as a precursor for amino acids, the building blocks of proteins. This study underscores the importance of such molecules in understanding the formation of complex organic molecules in space (Foo et al., 2018).
Enzymatic and Antimicrobial Studies
Synthesis and Anti-Diabetic Potential of Bi-Heterocyclic Compounds : A new series of bi-heterocyclic compounds involving S-substituted acetamides derivatives were synthesized and evaluated for their potential as anti-diabetic agents. This research highlights the compound's relevance in medicinal chemistry, particularly in developing novel treatments for diabetes (Abbasi et al., 2020).
Safety and Hazards
The safety information for 2-Amino-2-(oxolan-2-yl)acetamide includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .
Análisis Bioquímico
Biochemical Properties
2-Amino-2-(oxolan-2-yl)acetamide is known to interact with several enzymes, proteins, and other biomolecules. It acts as a substrate for certain enzymes, facilitating biochemical reactions that are crucial for cellular function. The compound’s interaction with proteins often involves binding to specific active sites, leading to either inhibition or activation of the protein’s function. For instance, this compound has been observed to interact with enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By modulating these pathways, this compound can alter cell function, leading to changes in cell growth, differentiation, and apoptosis. Additionally, the compound’s impact on gene expression can result in the upregulation or downregulation of specific genes, further affecting cellular behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to changes in their conformation and activity. This binding can result in the inhibition or activation of enzymes, thereby modulating biochemical pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities. Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular function, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or promoting cell growth. At higher doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It plays a role in the synthesis and degradation of specific metabolites, thereby influencing the overall metabolic flux within cells. The compound’s interaction with enzymes such as oxidoreductases and transferases is crucial for its involvement in these pathways, affecting the levels of key metabolites and the overall metabolic balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The distribution of this compound is essential for its biological activity, as it determines the concentration of the compound in various tissues and its availability for biochemical reactions .
Subcellular Localization
This compound exhibits specific subcellular localization, which is critical for its activity and function. The compound is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications. This localization ensures that this compound is present in the right place at the right time to exert its effects on cellular processes .
Propiedades
IUPAC Name |
2-amino-2-(oxolan-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c7-5(6(8)9)4-2-1-3-10-4/h4-5H,1-3,7H2,(H2,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVGELMENIUCSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(C(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
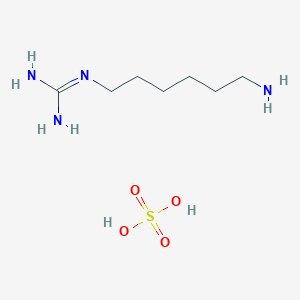

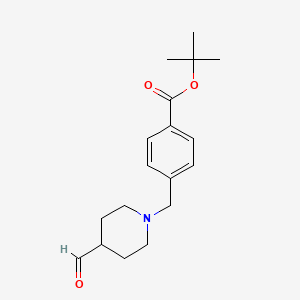
![3-Bromo-6-nitro-benzo[b]thiophene](/img/structure/B1382094.png)

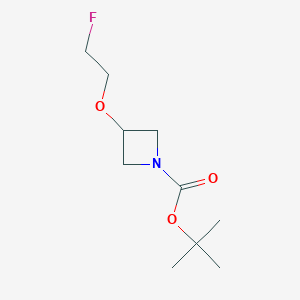
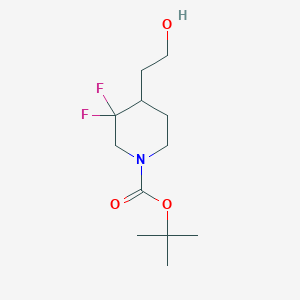
![3-[3-(benzyloxy)phenyl]-1H-pyrazole](/img/structure/B1382099.png)

